![molecular formula C10H14O2 B3353910 (3-Ethyl-4-methoxyphenyl)methanol CAS No. 56911-74-1](/img/structure/B3353910.png)
(3-Ethyl-4-methoxyphenyl)methanol
Overview
Description
“(3-Ethyl-4-methoxyphenyl)methanol” is a chemical compound with the molecular formula C10H14O2. Its IUPAC name is 3-ethyl-4-methoxyphenylmethanol. The compound is also known by its CAS number: 56911-74-1. It has a molecular weight of 166.22 g/mol. The compound is typically stored at temperatures between 2°C and 8°C .
Molecular Structure Analysis
The molecular structure of “(3-Ethyl-4-methoxyphenyl)methanol” consists of a phenyl ring (with a methoxy group at the para position) attached to an ethyl group via a methylene (CH2) linker. The hydroxyl group (-OH) is attached to the phenyl ring. The compound’s 2D structure can be visualized as follows:Physical and Chemical Properties Analysis
Safety and Hazards
Scientific Research Applications
Organic Synthesis
“(3-Ethyl-4-methoxyphenyl)methanol” can be used in organic synthesis. It can serve as a building block in the synthesis of various complex organic compounds .
Nonlinear Optics
Methoxyphenyl derivatives have been studied for their contributions to nonlinearity in optical systems. The methoxy group gives a small contribution to nonlinearity and triggers the formation of a noncentrosymmetric crystal .
Prodrug Development
Tris (4-methoxyphenyl) methanol conjugates have been studied as potential prodrugs to enhance cellular biological activity and uptake .
Charge Transport
Compounds similar to “(3-Ethyl-4-methoxyphenyl)methanol” have been studied for their charge transport properties. These properties can be tuned for better performance through complexation with transition metals .
Luminescence Properties
The luminescence properties of ethyl 4-methoxyphenyl derivatives have been studied. These properties can be enhanced through complexation with transition metals .
Gas Chromatography
“(3-Methoxyphenyl) methanol, ethyl ether”, a related compound, has been studied using gas chromatography. This technique is used to separate and analyze compounds that can be vaporized without decomposition .
properties
IUPAC Name |
(3-ethyl-4-methoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-9-6-8(7-11)4-5-10(9)12-2/h4-6,11H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCCOAMLKHMEOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)CO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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